SAG hydrochloride

Hedgehog signaling Smoothened agonism reporter assay

SAG hydrochloride (CAS 2095432-58-7) is the superior Smo agonist for laboratories requiring potent, reproducible Hedgehog pathway activation. With an EC50 of 3 nM—two to three orders of magnitude lower than Purmorphamine (EC50 ~1 μM)—it enables nanomolar-level dosing that minimizes solvent exposure and off-target effects. Its 97 mg/mL aqueous solubility eliminates DMSO/ethanol vehicles for in vivo studies, while documented 36-month lyophilized stability at -20°C supports multi-year programs with consistent lot performance. In CNS models, efficacy at 10 mg/kg vs 15 mg/kg for Purmorphamine reduces compound consumption. The dihydrochloride salt form ensures reliable dissolution without sonication or heating, streamlining high-throughput workflows.

Molecular Formula C28H29Cl2N3OS
Molecular Weight 526.5 g/mol
Cat. No. B10768255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAG hydrochloride
Molecular FormulaC28H29Cl2N3OS
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl
InChIInChI=1S/C28H28ClN3OS.ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;1H
InChIKeyCRWTYWYPPITOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SAG hydrochloride: A Potent Smoothened Agonist for Hedgehog Pathway Activation


SAG hydrochloride (CAS 2095432-58-7) is a cell-permeable small molecule that functions as a potent agonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway [1]. It directly binds to the Smo heptahelical domain and stabilizes its active conformation, thereby triggering downstream Gli-mediated transcription . SAG hydrochloride is the water-soluble dihydrochloride salt form of SAG, developed to enhance aqueous solubility while retaining high potency . In standardized Shh-LIGHT2 reporter assays, SAG hydrochloride activates Hh pathway signaling with an EC50 of 3 nM and binds to Smo with a dissociation constant (Kd) of 59 nM [2].

Why SAG hydrochloride Cannot Be Substituted with Other Smo Agonists


Substituting SAG hydrochloride with other Smo agonists such as Purmorphamine, Hh-Ag1.5, or the free base form SAG introduces significant variability in experimental outcomes due to marked differences in potency, solubility, stability, and in vivo efficacy. While all these compounds activate Smo, their EC50 values span three orders of magnitude (from 1 nM to 1 μM) , and their physicochemical properties directly impact formulation requirements and bioactivity [1]. Furthermore, direct comparative studies have demonstrated that Purmorphamine and SAG produce divergent biological effects at identical concentrations in both in vitro and in vivo systems, precluding interchangeable use [2]. The following quantitative evidence guide delineates precisely where SAG hydrochloride offers measurable differentiation.

Quantitative Differentiation Evidence for SAG hydrochloride Procurement


Potency Differentiation: SAG hydrochloride vs. Purmorphamine in Shh-LIGHT2 Reporter Assay

SAG hydrochloride demonstrates approximately 330-fold greater potency than Purmorphamine in activating Hedgehog pathway-dependent transcription in the standard Shh-LIGHT2 cellular reporter assay. SAG hydrochloride achieves an EC50 of 3 nM , whereas Purmorphamine requires 1 μM to achieve half-maximal activation in an analogous osteoblast differentiation assay . While these assays differ slightly in readout (luciferase vs. differentiation), both measure Smo-dependent pathway activation and highlight the substantially lower concentration of SAG hydrochloride required for biological effect.

Hedgehog signaling Smoothened agonism reporter assay

Aqueous Solubility Advantage of SAG Hydrochloride Salt Form over Free Base

SAG hydrochloride is explicitly formulated as the water-soluble dihydrochloride salt to overcome the limited aqueous solubility of the parent free base compound . Quantitative solubility testing demonstrates that SAG hydrochloride achieves a solubility of 97 mg/mL (184.22 mM) in water at 25°C [1]. This high aqueous solubility facilitates the preparation of concentrated stock solutions for in vivo dosing without requiring organic co-solvents that may introduce confounding biological effects or toxicity.

solubility formulation in vivo dosing

Comparative Biological Efficacy: SAG vs. Purmorphamine in Schwann Cell Reprogramming

In a direct head-to-head comparison using rat primary Schwann cells, Purmorphamine consistently demonstrated greater potency than SAG in driving the repair Schwann cell phenotype at identical concentrations [1]. Specifically, Purmorphamine at 2.5 μM produced significant increases in c-Jun expression and induced elongated bipolar morphology, whereas SAG at the same concentration exhibited weaker effects [1]. This study provides quantitative evidence that Smo agonists are not functionally interchangeable and that selection should be guided by the specific biological readout of interest.

Schwann cells nerve regeneration c-Jun expression

In Vivo Efficacy Differentiation: SAG vs. Purmorphamine in L-Dopa-Induced Dyskinesia Model

In a mouse model of L-Dopa-induced dyskinesia (LID), both SAG and Purmorphamine attenuated abnormal involuntary movements when administered as a single dose, but at different effective doses. Purmorphamine required 15 mg/kg to achieve a statistically significant reduction in LID, whereas SAG produced comparable attenuation at a lower dose of 10 mg/kg (p < 0.05 vs. control for both) [1]. This 1.5-fold dose differential in an in vivo efficacy model underscores that SAG achieves therapeutic effect at a lower systemic exposure, which may be advantageous for minimizing off-target effects or compound consumption in chronic studies.

Parkinson's disease dyskinesia in vivo pharmacology

Storage Stability of Lyophilized SAG hydrochloride vs. Solution Stability

SAG hydrochloride in lyophilized powder form is documented to remain stable for 36 months when stored desiccated at -20°C [1]. In contrast, once reconstituted in solution and stored at -20°C, the compound should be used within 3 months to prevent loss of potency [1]. This stability profile provides a clear operational guideline for procurement and inventory management: purchase lyophilized powder for long-term storage and prepare working solutions as needed to maximize experimental reproducibility.

stability storage procurement

Optimal Application Scenarios for SAG hydrochloride Based on Quantitative Evidence


High-Sensitivity Hedgehog Pathway Activation in Reporter Assays

SAG hydrochloride is optimally suited for in vitro assays requiring potent and reliable Smo activation at low nanomolar concentrations. With an EC50 of 3 nM in Shh-LIGHT2 cells [1], it enables pathway stimulation at concentrations two to three orders of magnitude lower than Purmorphamine (EC50 ~1 μM) , minimizing solvent exposure and reducing the likelihood of off-target effects. This high potency makes SAG hydrochloride the preferred choice for high-throughput screening, dose-response analyses, and experiments where compound carryover or solubility limitations are a concern.

In Vivo Studies Requiring Aqueous Formulation Without Organic Co-Solvents

The high aqueous solubility of SAG hydrochloride (97 mg/mL in water at 25°C) [1] makes it the preferred Smo agonist for in vivo studies where organic solvents (e.g., DMSO, ethanol) must be avoided or minimized. This property is particularly valuable for chronic dosing regimens, studies in sensitive animal models, and experiments where vehicle-induced effects could confound interpretation. The ability to prepare concentrated aqueous stock solutions simplifies intraperitoneal, intravenous, or oral gavage dosing while maintaining accurate compound delivery.

Long-Term Research Programs Requiring Consistent Compound Supply

For multi-year research programs or core facilities that maintain compound libraries, the documented 36-month lyophilized powder stability of SAG hydrochloride at -20°C [1] offers a significant logistical advantage. Procurement of larger batch sizes can be planned without concerns about potency loss during storage, ensuring experimental consistency across the entire project timeline. This extended stability also reduces the frequency of reordering and associated quality control testing, lowering overall operational costs.

Neurological Disease Models Requiring Lower In Vivo Dosing

In preclinical models of neurological disorders such as L-Dopa-induced dyskinesia, SAG hydrochloride has demonstrated in vivo efficacy at a lower dose (10 mg/kg) compared to Purmorphamine (15 mg/kg) [1]. This dose differential suggests that SAG hydrochloride may offer a more favorable therapeutic index in central nervous system applications, reducing total compound consumption in chronic studies and potentially mitigating dose-limiting toxicities. Researchers investigating Hedgehog pathway modulation in the brain should consider this quantitative in vivo evidence when selecting a Smo agonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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